

Spectral Data Analysis of 5-Chloropyrimidin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloropyrimidin-4-ol

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Abstract

5-Chloropyrimidin-4-ol is a heterocyclic organic compound of interest in medicinal chemistry and drug development. This technical guide provides a summary of its predicted spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided. The information herein serves as a valuable resource for the identification and characterization of **5-Chloropyrimidin-4-ol** in a laboratory setting.

Chemical Structure and Properties

- IUPAC Name: 5-chloro-1H-pyrimidin-4-one
- Molecular Formula: $C_4H_3ClN_2O$
- Molecular Weight: 130.53 g/mol
- CAS Number: 4349-08-0
- Physical Appearance: Expected to be a solid at room temperature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-Chloropyrimidin-4-ol**. These predictions are based on the analysis of its chemical structure and established empirical data for similar functional groups and molecular frameworks.

Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~12.0 - 13.0	Singlet (broad)	1H	N-H
~8.0 - 8.2	Singlet	1H	C2-H
~7.8 - 8.0	Singlet	1H	C6-H

Note: The chemical shifts are predicted for a solution in a common deuterated solvent like DMSO- d_6 . The broadness of the N-H signal is due to proton exchange and quadrupole broadening.

Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~160 - 165	C4 (C=O)
~150 - 155	C2
~140 - 145	C6
~115 - 120	C5

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 2800	Broad	N-H stretch
1700 - 1650	Strong	C=O stretch (amide)
1600 - 1450	Medium-Strong	C=C and C=N stretching
1200 - 1000	Medium	C-N stretching
800 - 700	Strong	C-Cl stretch

Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
130/132	High	[M] ⁺ (Molecular ion peak with ³⁵ Cl/ ³⁷ Cl isotope pattern)
102/104	Medium	[M - CO] ⁺
95	Medium	[M - Cl] ⁺
68	Medium	[M - Cl - HCN] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of a solid organic compound like **5-Chloropyrimidin-4-ol**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **5-Chloropyrimidin-4-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- **Filtration:** Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.
- **Standard Addition:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing.

- Instrumentation: Place the NMR tube in the spectrometer's probe.
- Acquisition: Acquire the ^1H and ^{13}C NMR spectra using appropriate pulse sequences and acquisition parameters. For ^{13}C NMR, a proton-decoupled experiment is standard.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals in the ^1H NMR spectrum and determine the chemical shifts for both ^1H and ^{13}C spectra relative to the internal standard or the solvent residual peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid **5-Chloropyrimidin-4-ol** sample directly onto the ATR crystal.
- Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry.

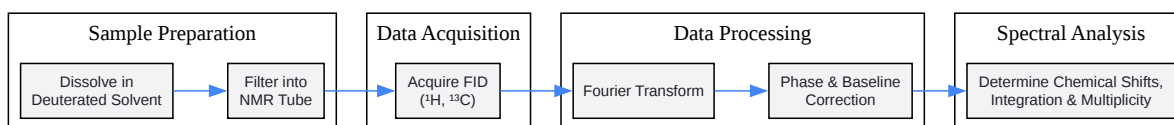
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC/MS).

- Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The positively charged ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

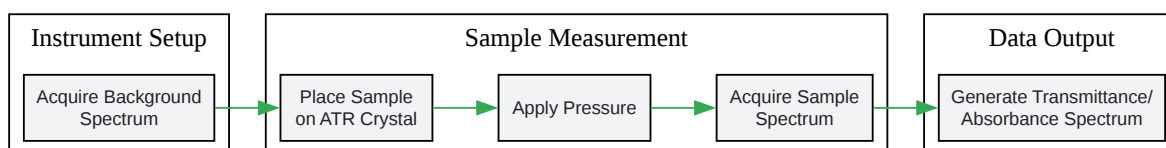
Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

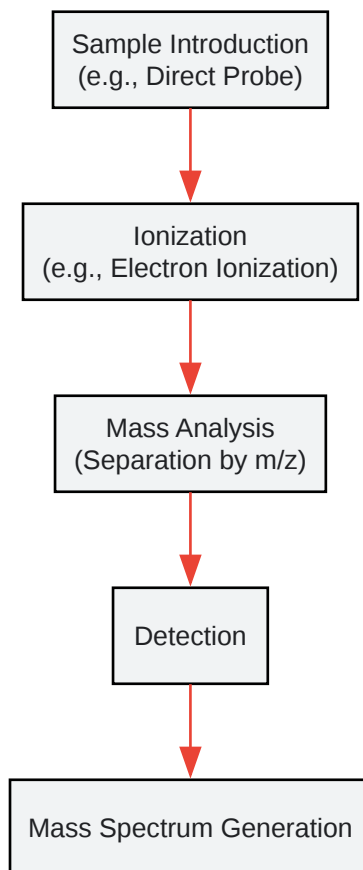


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NMR Spectroscopy Experimental Workflow.



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FT-IR (ATR) Spectroscopy Experimental Workflow.

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Mass Spectrometry Experimental Workflow.

Conclusion

This technical guide provides a foundational set of predicted spectral data and standardized experimental protocols for the characterization of **5-Chloropyrimidin-4-ol**. While experimental verification is essential, these predictions offer a robust starting point for researchers and scientists in identifying and confirming the structure of this compound. The provided workflows also serve as a clear procedural outline for obtaining high-quality spectral data.

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